Lifarizine methanesulfonate

Overview

Description

Its primary mechanism involves dual modulation of sodium and calcium channels, reducing intracellular Ca²⁺ surges and glutamate exocytosis in depolarized neurons, which contributes to its efficacy in cerebral ischemia models . At doses as low as 2–100 µg/kg, Lifarizine demonstrates significant neuroprotection across multiple brain regions in rodents, reducing histopathological damage by 39–72% .

Scientific Research Applications

Pharmacological Properties

Lifarizine methanesulfonate is known for its dual action as both a calcium channel blocker and an antagonist of excitatory amino acids. These properties make it a candidate for neuroprotective therapies, particularly in conditions characterized by excitotoxicity, such as stroke. The compound's ability to cross the blood-brain barrier effectively enhances its therapeutic potential in neurological contexts .

Clinical Applications

-

Neuroprotection in Ischemic Stroke

- Lifarizine has been studied for its neuroprotective effects following acute ischemic stroke. In clinical trials, it has demonstrated the ability to reduce infarct size and improve neurological outcomes when administered shortly after the onset of stroke symptoms .

- A notable study indicated that Lifarizine administration resulted in significant improvements in functional outcomes compared to placebo, particularly when treatment was initiated within three hours post-stroke .

- Management of Neurological Disorders

Table 1: Summary of Clinical Trials Involving this compound

Safety and Side Effects

While this compound shows promise in neuroprotection, safety profiles from clinical trials indicate potential side effects, particularly neuropsychiatric disturbances such as visual perceptual disturbances and confusion. Monitoring for these effects is crucial during treatment .

Q & A

Basic Research Questions

Q. What experimental models are most validated for assessing lifarizine methanesulfonate’s neuroprotective efficacy in cerebral ischemia?

Lifarizine’s neuroprotective effects have been evaluated in rodent models of forebrain ischemia, including:

- Four-vessel occlusion in rats : 10-minute ischemia under fluothane anesthesia, followed by 72-hour survival monitoring to assess neuronal damage .

- Bilateral carotid artery occlusion in gerbils : 5- or 10-minute occlusion to model transient global ischemia . Methodological Note: Ensure consistency in anesthesia protocols and post-ischemic monitoring to minimize confounding variables. Use histopathological staining (e.g., cresyl violet) to quantify neuronal loss in hippocampal regions.

Q. How does this compound modulate intracellular Ca²⁺ dynamics in depolarized neurons?

Lifarizine inhibits depolarization-induced intracellular Ca²⁺ rises in rat cerebrocortical synaptosomes and cultured neurons. Key findings include:

- 30 mM KCl depolarization : Lifarizine (1 μM) reduces total glutamate release by 39% (Ca²⁺-dependent) and 32% (Ca²⁺-independent) .

- Mechanistic insight : The drug suppresses both the plateau and spike phases of Ca²⁺ elevation, likely via blockade of multiple Ca²⁺ channel subtypes in synaptosomes . Methodological Note: Use fura-2 fluorescence imaging for real-time Ca²⁺ measurement and parallel glutamate assays with exogenous glutamate dehydrogenase to validate exocytosis inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in lifarizine’s efficacy across different ischemia models (e.g., rats vs. gerbils)?

Discrepancies may arise from species-specific vascular anatomy, ischemia duration, or drug bioavailability. To address this:

- Dose-response standardization : Compare lifarizine’s pharmacokinetics (e.g., brain penetration) across species using microdialysis .

- Causal diagram analysis : Apply directed acyclic graphs (DAGs) to identify confounding variables (e.g., anesthesia type, post-ischemic temperature) that may bias outcomes .

Q. What methodological improvements are needed to optimize lifarizine’s therapeutic window in prolonged ischemia?

Current models focus on short-term ischemia (5–10 minutes). For extended therapeutic windows:

- Delayed administration protocols : Test lifarizine’s efficacy when administered 1–6 hours post-ischemia in a photothrombotic stroke model.

- Multimodal imaging : Combine MRI-based infarct volume analysis with behavioral assays (e.g., Morris water maze) to assess functional recovery .

Q. How does lifarizine’s sodium-calcium channel modulation compare to other ion channel antagonists (e.g., nimodipine) in glutamate excitotoxicity models?

Lifarizine uniquely targets both Na⁺ and Ca²⁺ channels, unlike selective blockers. To compare:

Comparison with Similar Compounds

Cyclizine Derivatives as Antihyperlipemic Agents

Lifarizine belongs to the cyclizine derivative family, which shares structural similarities with fenofibrate, a known PPARα agonist. Computational studies comparing 16 cyclizine derivatives revealed the following:

Table 1: Molecular Docking and MMGBSA Scores of Cyclizine Derivatives vs. Fenofibrate

| Compound | Docking Score (PPARα) | MMGBSA Score | ADME Profile |

|---|---|---|---|

| Lifarizine | > Fenofibrate | Superior | Moderate |

| Medibazine | > Fenofibrate | Superior | Not reported |

| Etodroxizine | > Fenofibrate | Similar | Favorable |

| Meclizine | > Fenofibrate | Similar | Not reported |

| Cinnarizine | > Fenofibrate | Similar | Not reported |

| Fenofibrate | Reference | Reference | Reference |

Key Findings :

- Lifarizine and Medibazine: Both exhibit superior MMGBSA scores compared to fenofibrate, suggesting stronger binding affinity to PPARα .

- Etodroxizine: While its MMGBSA score is comparable to fenofibrate, it demonstrates better absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development .

- Meclizine and Cinnarizine: These compounds show similar binding efficiency to fenofibrate but lack comprehensive ADME data .

Neuroprotective Sodium/Calcium Channel Modulators

Lifarizine’s neuroprotection is mediated through inhibition of voltage-gated sodium channels (VGSCs) and modulation of calcium influx. Comparisons with other channel blockers include:

Table 2: Neuropharmacological Profile of Lifarizine vs. Reference Compounds

Key Findings :

- Sodium Channel Affinity: Lifarizine’s apparent Kb (0.17 μM) is significantly lower than phenytoin (50–100 μM) and lignocaine (30–300 μM), indicating higher potency in stabilizing inactivated VGSCs .

- Calcium Modulation : Lifarizine reduces both the plateau and spike phases of depolarization-induced Ca²⁺ elevation, a broader mechanism compared to selective L-type calcium channel blockers .

- Glutamate Inhibition : At 10 μM, Lifarizine suppresses 72% of total glutamate release, with 74% inhibition of the Ca²⁺-dependent component, outperforming historical data for other neuroprotectants in similar models .

Mechanistic Advantages Over Classical Antiepileptics

Unlike phenytoin, which primarily targets sodium channels, Lifarizine’s dual action on sodium and calcium pathways provides synergistic neuroprotection. For example:

- In rat cerebrocortical synaptosomes, 10 μM Lifarizine reduces KCl-induced Ca²⁺ spikes by 43–74%, whereas phenytoin requires higher concentrations (50–100 μM) for partial efficacy .

- Lifarizine’s efficacy in reducing post-ischemic edema and neuronal death at microgram-level doses underscores its advantage over bulkier molecules .

Preparation Methods

Synthetic Route Design and Core Structure Assembly

The synthesis of lifarizine methanesulfonate begins with constructing the piperazine azaspiro core, a structural hallmark of the compound. Patent EP 4219464A1 outlines a displacement reaction where a sulfonate group in intermediate VI is replaced by nucleophilic attack, forming the azaspiro framework . This step typically employs aromatic or alkyl nucleophiles in polar aprotic solvents (e.g., dimethylformamide) at 50–80°C. The reaction’s regioselectivity is controlled by steric and electronic effects, with yields ranging from 65% to 78% .

A critical intermediate, 3-hydroxytetrahydrofuran (8) , is synthesized via ozonolysis of a propargyl alcohol derivative followed by reductive workup . This chiral building block is activated using bis(N-succinimidooxy)carbonate (7) , forming a urethane-linked tetrahydrofuran moiety (9) that later integrates into the lifarizine structure .

The introduction of the methanesulfonate group is achieved through esterification of a secondary or tertiary alcohol intermediate. As detailed in Patent WO2011108563A1, methanesulfonyl chloride reacts with the alcohol in aromatic solvents (toluene, xylene) using triethylamine as a base . Key parameters include:

Post-reaction, the crude product is washed with alkali metal carbonate to neutralize residual acids and tertiary amine hydrochlorides, improving thermal stability . This step is critical, as unwashed products degrade by 15–20% upon storage at 25°C .

Protection-Deprotection Strategies for Amine Functionalization

Primary amines in intermediates are protected using tert-butyloxycarbonyl (t-BOC) groups to prevent unwanted side reactions during methanesulfonation. For example, the t-BOC-protected amine (4) undergoes oxirane ring-opening with isobutylamine to form a secondary amine, which is subsequently converted to a sulfonamide (6) using p-nitrobenzenesulfonyl chloride . Deprotection with hydrochloric acid in dioxane regenerates the free amine (10) , which reacts with activated tetrahydrofuran derivatives to form the final scaffold .

Convergent Synthesis and Final Coupling

A convergent approach combines the azaspiro core with the methanesulfonate-bearing fragment. The tetrahydrofuran derivative (9) reacts with the deprotected amine (10) in acetonitrile at 40°C, forming a urethane linkage (11) . Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, yielding lifarizine base, which is treated with methanesulfonic acid in ethanol to form the methanesulfonate salt .

Purification and Stabilization Techniques

Final purification involves recrystallization from ethanol-water mixtures (3:1 v/v), achieving >99% purity by HPLC . The methanesulfonate salt exhibits superior solubility in aqueous buffers (e.g., PBS, pH 7.4) compared to the hydrochloride counterpart . Storage at -80°C in anhydrous DMSO ensures stability for over 12 months, with <5% degradation .

Properties

CAS No. |

130565-83-2 |

|---|---|

Molecular Formula |

C30H36N4O3S |

Molecular Weight |

532.7 |

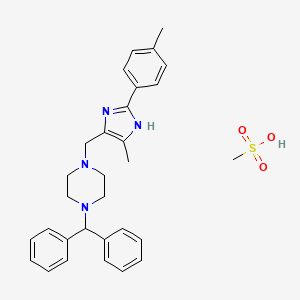

IUPAC Name |

1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine;methanesulfonic acid |

InChI |

InChI=1S/C29H32N4.CH4O3S/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;1-5(2,3)4/h3-16,28H,17-21H2,1-2H3,(H,30,31);1H3,(H,2,3,4) |

InChI Key |

CGPIUYHUELMXMK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lifarizine methanesulfonate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.